molecular formula C2H5AsO5 B089784 Arsonoacetic acid CAS No. 107-38-0

Arsonoacetic acid

Cat. No. B089784
CAS RN: 107-38-0
M. Wt: 183.98 g/mol
InChI Key: SIYRQHPXBLWQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arsonoacetic acid (AAA) is a chemical compound that contains both arsenic and carboxylic acid functional groups. It is a white crystalline solid that is soluble in water and has a molecular weight of 152.02 g/mol. AAA is used in various scientific research applications due to its unique properties and potential benefits.

Scientific Research Applications

Inhibiting Tumor Cell Growth

Arsonoacetic acid, specifically in the form of 2-Arsonoacetic acid (ASAC), has been studied for its effects on tumor cell proliferation. ASAC has demonstrated the ability to inhibit the growth of tumor cells by inducing apoptosis and causing cell cycle arrest. Specifically, ASAC was found to inhibit the proliferation of SMMC-7721 cells, a type of liver cancer cell. The process involves cell morphological changes, G2/M arrest, and loss of mitochondrial membrane potential (Wang, Wei, & Lv, 2009).

Biochemical Action as Phosphate Analogues

Arsonoacetic acid has been discussed in the context of its biochemical action, particularly as an analogue to phosphates. This property makes it significant in understanding arsenic-based compounds' toxicity and interactions with biological systems. For instance, the conversion of arsonoacetate into less toxic forms by bacteria indicates a potential for biochemical transformations of this compound in environmental and biological contexts (Dixon, 1996).

Tumor Cell-Specific Prodrugs

Arsonoacetic acid has been used in the development of tumor cell-specific prodrugs. These prodrugs are based on arsonic acid-presenting iron oxide nanoparticles. Studies have shown that these nanoparticles can effectively target tumor cells like HeLaS3 and HepG2 while having minimal effects on non-tumor cells, such as primary mouse hepatocytes. This selective cytotoxicity, along with their potential in MRI, makes them a promising avenue for cancer treatment (Minehara et al., 2012).

Enzymatic Interactions

The interaction of arsonoacetate with enzymes has been a subject of research. For example, arsonoacetate has been shown to inhibit the activity of succinic dehydrogenase in Tetrahymena geleii S., a type of protozoan. This inhibition is specific and does not affect similar enzymes in rats, highlighting its potential for targeted biochemical applications (Seaman, 1952).

Spectroscopic and Structural Analysis

Research has also focused on the spectroscopic and structural characterization of arsonoacetic acid and its derivatives. Detailed spectroscopic data and crystal structures provide insights into the chemical properties and potential applications of these compounds in various fields, including chemistry and materials science (Nicholson, Wilson, & Nancekivell, 2013).

pH-Responsive Nanoparticles

Arsonoacetic acid has been used to modify the surface of superparamagnetic iron oxide (SPIO) nanoparticles, leading to pH-responsive behavior. These nanoparticles can aggregate under slightly acidic conditions, which can be crucial for applications in targeted drug delivery and other biomedical applications (Minehara et al., 2011).

properties

CAS RN

107-38-0

Product Name

Arsonoacetic acid

Molecular Formula

C2H5AsO5

Molecular Weight

183.98 g/mol

IUPAC Name

2-arsonoacetic acid

InChI

InChI=1S/C2H5AsO5/c4-2(5)1-3(6,7)8/h1H2,(H,4,5)(H2,6,7,8)

InChI Key

SIYRQHPXBLWQRE-UHFFFAOYSA-N

SMILES

C(C(=O)O)[As](=O)(O)O

Canonical SMILES

C(C(=O)O)[As](=O)(O)O

Other CAS RN

107-38-0

synonyms

arsonoacetic acid
arsonoacetic acid, 76-As labeled
arsonolactate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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